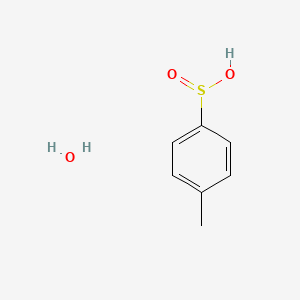

4-Methylbenzenesulfinic acid hydrate

Overview

Description

4-Methylbenzenesulfinic acid hydrate is a chemical compound with the molecular formula C7H10O3S . It is commonly used in the production of pharmaceutical intermediates, crop protection agents, and dyes.

Synthesis Analysis

A functionalizing active species 4-methylbenzenesulfinic acid-based IL on silica gel (IL-SO3H-SiO2) has been prepared and characterized by FT-IR, XRD, TGA, SEM, and EDX spectra . This species was utilized as an efficient and heterogeneous catalyst for the synthesis of indoles via the one-pot Fischer reaction .Molecular Structure Analysis

The molecular structure of 4-Methylbenzenesulfinic acid hydrate has been studied using various techniques. The IUPAC name for this compound is 4-methylbenzenesulfinic acid;hydrate . The InChIKey is LCCBBKVHTKWUDB-UHFFFAOYSA-N . The Canonical SMILES is CC1=CC=C (C=C1)S (=O)O.O .Physical And Chemical Properties Analysis

The molecular weight of 4-Methylbenzenesulfinic acid hydrate is 174.22 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 174.03506535 g/mol . The Topological Polar Surface Area is 57.5 Ų .Scientific Research Applications

- Scientists use Newcrom R1 HPLC columns to separate and analyze 4-Methylbenzenesulfinic acid hydrate . Its retention time and elution behavior provide insights into its interactions with stationary phases.

- Sorafenib Tosylate , an anticancer drug, contains a 4-methylbenzenesulfonic acid moiety . Researchers study its pharmacokinetics, metabolism, and interactions.

- Pigment Red 53 , also known as Lake Red C, incorporates 4-methylbenzenesulfonic acid monosodium salt. It finds use as a red pigment in inks, coatings, and plastics .

HPLC Column Separation

Pharmaceutical Research

Dye and Pigment Synthesis

Analytical Chemistry

These applications highlight the versatility and significance of 4-Methylbenzenesulfinic acid hydrate in scientific research. Researchers continue to explore its potential across diverse fields, making it a fascinating compound for further investigation . If you need more information or have additional queries, feel free to ask! 😊

Mechanism of Action

Target of Action

It’s commonly used in organic synthesis reactions , suggesting that it may interact with a variety of organic compounds.

Mode of Action

It’s known to be used in organic synthesis reactions , indicating that it likely interacts with other organic compounds to facilitate chemical transformations.

Result of Action

As it’s used in organic synthesis reactions , it’s likely that its effects are dependent on the specific reactions and compounds it interacts with.

Action Environment

4-Methylbenzenesulfinic acid hydrate is a white crystalline powder that is soluble in water and organic solvents such as alcohol and ether . . These properties suggest that its action, efficacy, and stability may be influenced by environmental factors such as temperature and solvent conditions.

properties

IUPAC Name |

4-methylbenzenesulfinic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S.H2O/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCBBKVHTKWUDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylbenzenesulfinic acid hydrate | |

CAS RN |

1588441-34-2 | |

| Record name | Benzenesulfinic acid, 4-methyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

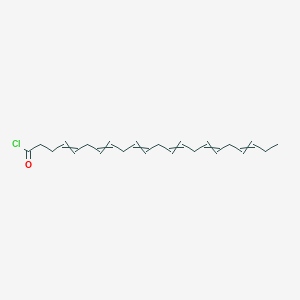

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)

![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)

![[2-(4-Bromophenyl)ethyl]urea](/img/structure/B3106462.png)